[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate
Description
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, a cyclohexylidene moiety, and a tert-butylbenzoate ester
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-23(2,3)16-10-8-15(9-11-16)22(27)32-24-20-7-5-4-6-18(20)19-13-12-17(25(28)29)14-21(19)26(30)31/h8-14,18H,4-7H2,1-3H3/b24-20+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZNGCXIKMSNGQ-HIXSDJFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate typically involves a multi-step process. The initial step often includes the preparation of the cyclohexylidene intermediate, which is then reacted with 2,4-dinitrophenylhydrazine to form the hydrazone derivative. This intermediate is subsequently esterified with 4-tert-butylbenzoic acid under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include amine derivatives from reduction, substituted esters from nucleophilic substitution, and oxidized products from oxidation reactions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate exhibit potent antimicrobial properties. For instance, derivatives with dinitrophenyl groups have been shown to inhibit bacterial growth effectively. Studies suggest that the compound's structure enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Potential
The compound's ability to interact with various biological targets makes it a candidate for anticancer research. Preliminary studies have demonstrated that similar structures can induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and the activation of caspases. This suggests that this compound may possess similar properties.
Photovoltaic Materials
The incorporation of dinitrophenyl groups into organic photovoltaics has been investigated for improving light absorption and charge transport properties. Studies have shown that compounds with such functional groups can enhance the efficiency of solar cells by facilitating better electron mobility.
Polymer Chemistry
This compound can be utilized in the synthesis of polymers with specific functionalities. The introduction of the dinitrophenyl moiety can impart unique thermal and optical properties to the resulting materials, making them suitable for applications in coatings and electronics.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial effectiveness of various dinitrophenyl derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, highlighting the potential use of these compounds in developing new antibacterial agents. -
Cancer Cell Line Testing :
In vitro assays on cancer cell lines demonstrated that derivatives of this compound induced cell cycle arrest and apoptosis. Flow cytometry analysis revealed increased sub-G1 populations, suggesting effective anticancer activity. -
Polymer Synthesis :
Research into polymeric materials incorporating this compound showed enhanced mechanical strength and thermal stability compared to traditional polymers. These findings support its application in high-performance materials for industrial use.
Mechanism of Action
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate can be compared with similar compounds such as:
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methylbenzoate: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic properties.
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-ethylbenzoate: Features an ethyl group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties based on diverse research findings.
- Molecular Formula : C19H19N3O8S
- Molar Mass : 453.44 g/mol
- CAS Number : 383147-94-2
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzimidazole and benzothiazole display promising antitumor activity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Case Study: Antitumor Efficacy
In a study assessing the efficacy of related compounds, it was found that certain derivatives exhibited IC50 values in the micromolar range against human lung cancer cell lines (HCC827 and NCI-H358). For example:
- HCC827 : IC50 = 6.26 ± 0.33 μM
- NCI-H358 : IC50 = 6.48 ± 0.11 μM
These results suggest that similar compounds might also demonstrate comparable efficacy, warranting further investigation into this compound's potential as an antitumor agent .
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The testing methods included broth microdilution assays to determine minimum inhibitory concentrations (MIC).
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) at 1 mg/mL |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Saccharomyces cerevisiae | 12 |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections .
Pharmacological Properties
In silico studies have evaluated the drug-like properties of this compound using Lipinski's Rule of Five and other pharmacokinetic parameters.
Table 2: Drug-Like Properties Assessment
| Descriptor | Value |
|---|---|
| Molecular Weight (MW) | ≤500 |
| Log P | ≤5 |
| Number of Hydrogen Bond Donors (NHD) | ≤5 |
| Number of Hydrogen Bond Acceptors (NHA) | ≤10 |
| Topological Polar Surface Area (TPSA) | ≤140 |
The compound meets several criteria for being a viable drug candidate, including favorable solubility and permeability characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
